molecular formula C10H16BrN3O2 B7951036 Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate

Cat. No.: B7951036
M. Wt: 290.16 g/mol
InChI Key: NUUXCUGISRCPKY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is a brominated pyrazole derivative characterized by an isobutyl substituent at the 1-position, an amino group at the 5-position, and a bromine atom at the 4-position of the pyrazole ring. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity. Its molecular formula is C₁₀H₁₅BrN₃O₂, with a calculated molecular weight of 289.16 g/mol.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUXCUGISRCPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by bromination and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The carboxylate group may also participate in ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position 1) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate Not available C₁₀H₁₅BrN₃O₂ 289.16* Isobutyl ~2.2* 1 4
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate 1269294-14-5 C₁₂H₁₂BrN₃O₂ 310.15 2-Bromophenyl 2.8 1 4
Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate 1335113-09-1 C₁₁H₁₁BrN₄O₂ 311.14 3-Pyridyl ~1.5* 1 5

*Estimated based on structural analogs.

Structural and Electronic Differences

  • Substituent Effects: The isobutyl group in the target compound provides moderate steric bulk and lipophilicity (XLogP3 ~2.2), favoring membrane permeability in biological systems. The 2-bromophenyl substituent in the analog (CAS 1269294-14-5) introduces aromaticity and higher lipophilicity (XLogP3 2.8), which may enhance binding to hydrophobic enzyme pockets but reduce solubility . The 3-pyridyl group (CAS 1335113-09-1) introduces a polar heterocycle, lowering XLogP3 (~1.5) and increasing hydrogen bond acceptors (5 vs.
  • Bromine Position : The bromine at the 4-position in all compounds enhances electrophilicity, enabling nucleophilic substitution reactions. However, steric hindrance varies: the isobutyl analog’s flexibility may allow easier access to reactive sites compared to the rigid 2-bromophenyl derivative.

Biological Activity

Ethyl 5-amino-4-bromo-1-isobutylpyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their significant biological and pharmacological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the bromo group enhances its reactivity and biological activity. The molecular formula is C9H12BrN3O2C_9H_{12}BrN_3O_2 with a molecular weight of approximately 290.16 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • Halogen Bonding : The bromo group can participate in halogen bonding, enhancing binding affinity.
  • Ionic Interactions : The carboxylate group may engage in ionic interactions, further modulating biological effects .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, the compound showed significant cytotoxic effects, with IC50 values indicating effective dose ranges .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor. It demonstrates inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer and inflammation:

  • Cyclooxygenase (COX) : The compound inhibits COX enzymes, which are crucial in the inflammatory process.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 5-amino-4-chloro-1-isobutylpyrazole-3-carboxylateContains chlorine instead of bromineModerate anticancer activity
Ethyl 5-amino-4-fluoro-1-isobutylpyrazole-3-carboxylateFluorine substitution affects reactivityLower anti-inflammatory effects
Ethyl 5-amino-4-iodo-1-isobutylpyrazole-3-carboxylateIodine substitution increases lipophilicityEnhanced enzyme inhibition

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In Vitro Cytotoxicity Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited cell growth in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Model : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and histological signs of inflammation .
  • Enzyme Inhibition Assay : Another study highlighted its effectiveness as a COX inhibitor, suggesting potential therapeutic applications in pain management .

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